3-(氯甲基)-N-环戊基苯甲酰胺

描述

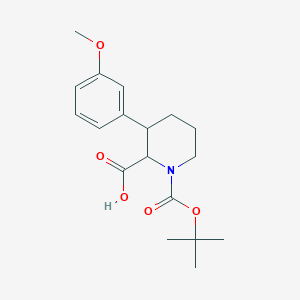

The compound “3-(chloromethyl)-N-cyclopentylbenzamide” likely contains a benzamide group attached to a cyclopentyl group via a chloromethyl group . Benzamides are a class of compounds containing a benzene ring attached to an amide group. The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .

Molecular Structure Analysis

The molecular structure of “3-(chloromethyl)-N-cyclopentylbenzamide” would likely consist of a benzamide core with a chloromethyl group at the 3-position, and a cyclopentyl group attached to the nitrogen of the amide group .Chemical Reactions Analysis

The chloromethyl group in “3-(chloromethyl)-N-cyclopentylbenzamide” could potentially undergo various reactions, such as substitution reactions . The benzamide part of the molecule could also participate in various reactions typical for amides and aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(chloromethyl)-N-cyclopentylbenzamide” would depend on its specific structure . Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学研究应用

1. 二氢异喹啉酮和异苯并呋喃酮的合成

- 级联芳基氯甲基化:Pan 等人 (2020) 的一项研究描述了 N-烯丙基苯甲酰胺的自由基氯甲基化/芳基化,这是一种获得二氯甲基化二氢异喹啉酮的方法。此过程涉及直接对不同反应物中的 sp3 和 sp2 C-H 键进行官能化 (Pan 等,2020)。

- 氯化铜 (II) 介导的环化:Jithunsa 等人 (2011) 开发了 N-烷氧基-邻炔基苯甲酰胺的区域选择性分子内环化/卤化反应,导致形成 3-(氯亚甲基)异苯并呋喃-1-酮 (Jithunsa 等,2011)。

2. HIV-1 蛋白酶和逆转录酶抑制剂

- 香豆素衍生物的合成:Olomola 等人 (2010) 合成了 3-(氯甲基)香豆素,可作为双重作用 HIV-1 蛋白酶和非核苷逆转录酶抑制剂的潜在用途 (Olomola 等,2010)。

3. 化学合成和环境应用

- 联苯菊酯中间体的合成:Zhang 等人 (2019) 描述了一种更环保、更高效的 3-(氯甲基)-2-甲基-1,1'-联苯合成工艺,它是生产杀虫剂联苯菊酯的关键中间体 (Zhang 等,2019)。

4. 癌症研究和治疗

- 癌细胞中的自噬和凋亡:Perdigão 等人 (2017) 探索了 N-(2-丁酰氧基乙基)-4-(氯甲基)-3-硝基苯甲酰胺 (NBCN),发现它可以在不影响正常细胞的情况下诱导癌细胞的凋亡和自噬 (Perdigão 等,2017)。

5. 分子对接和药物设计

- 振动光谱和分子对接:Govindammal 和 Prasath (2020) 使用环磷酰胺(与氯甲基化合物类别在化学上相关)来研究其抗癌特性,并对潜在的抗肺癌应用进行了分子对接研究 (Govindammal 和 Prasath,2020)。

未来方向

The future research directions for “3-(chloromethyl)-N-cyclopentylbenzamide” would likely depend on its potential applications. If it shows biological activity, it could be studied further as a potential pharmaceutical . If it has interesting chemical reactivity, it could be used in the synthesis of other compounds .

作用机制

Mode of Action

The presence of a chloromethyl group might suggest that it could potentially undergo reactions with nucleophilic sites on target proteins or enzymes .

Biochemical Pathways

Without knowledge of the specific targets of 3-(chloromethyl)-N-cyclopentylbenzamide, it is challenging to accurately summarize the affected biochemical pathways and their downstream effects .

Pharmacokinetics

It was found to have a slower onset of action and longer elimination time from the body compared to acetylsalicylic acid . This might suggest that 3-(chloromethyl)-N-cyclopentylbenzamide could have similar pharmacokinetic properties, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of 3-(chloromethyl)-N-cyclopentylbenzamide’s action are currently unknown due to the lack of specific information about its targets and mode of action .

Action Environment

The action, efficacy, and stability of 3-(chloromethyl)-N-cyclopentylbenzamide could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could potentially affect its reactivity and interactions with target proteins or enzymes . .

属性

IUPAC Name |

3-(chloromethyl)-N-cyclopentylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-9-10-4-3-5-11(8-10)13(16)15-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLRUDMDYATWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1461961.png)

![1-{6-Acetyl-9-[3-(dimethylamino)propyl]-2,7-dimethoxy-9H-carbazol-3-yl}-1-ethanone](/img/structure/B1461976.png)

![{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1461977.png)

![[(E)-2-(3-Pyridinyl)vinyl]boronic acid](/img/structure/B1461980.png)

![1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine](/img/structure/B1461982.png)